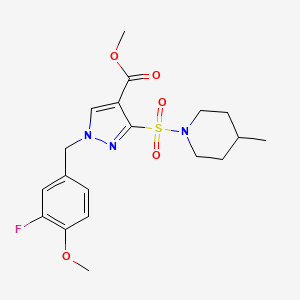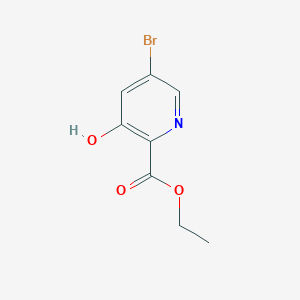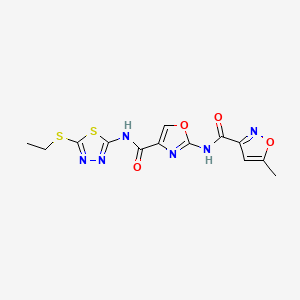
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate is involved in novel synthesis processes, such as the creation of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. These compounds are characterized using techniques like XRD, GC-MS, elemental analysis, and NMR spectroscopy (Zhou et al., 2008).
Chemical Reactions and Mechanisms
- Research includes exploring convenient synthesis methods for ethyl nicotinates, contributing to the broader understanding of chemical reactions and mechanisms (Paine, 1987).
Catalysis and Nanotechnology
- The compound has been used in the synthesis of ethyl 5-cyano-2-methyl-4-aryl-6-(arylamino)nicotinates, leveraging tetragonal nano-ZrO2 as a reusable catalyst. This highlights its role in facilitating chemical reactions and in nanotechnology applications (Saha et al., 2016).
Antibacterial Properties
- Derivatives of ethyl 5-cyano-6-mercaptonicotinate, related to this compound, have been synthesized and studied for their antibacterial properties. This research contributes to the development of new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Photoreactivity Studies
- Studies on the photoreactivity of nicotinic acid derivatives, which include compounds like this compound, have been conducted. These studies contribute to the understanding of how these compounds react under UV irradiation, relevant in photochemistry (Takeuchi et al., 1974).
Dye Synthesis
- The compound has been used in the synthesis of monoazo disperse dyes, derived from nicotinic acid derivatives. This research expands the application of these compounds in dye and pigment chemistry (Alnajjar et al., 2013).
Propriétés
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVROUJNGJVMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)


![Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2374778.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)

